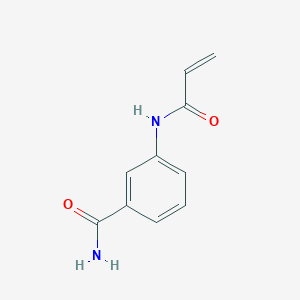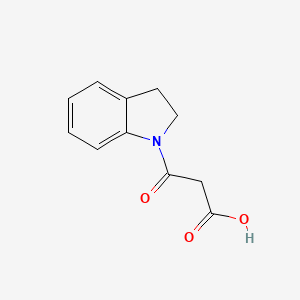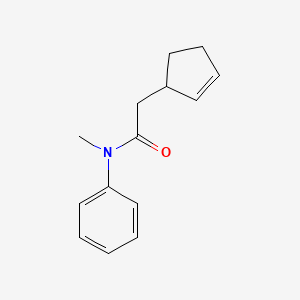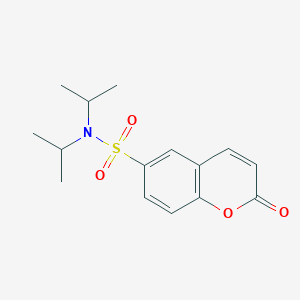![molecular formula C8H12O3 B7441085 3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2613382-12-8 . It has a molecular weight of 156.18 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a powder .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 156.18 . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of bicyclo[111]pentanes, which have been reported as useful chemical tools for bioisosteric replacement of aromatic groups . Therefore, the targets could be diverse depending on the specific application in medicinal chemistry.
Mode of Action
As a bioisostere, it may interact with its targets by mimicking the structural or electronic features of an aromatic group, thereby potentially modifying the activity or properties of the target molecule .
Biochemical Pathways
As a bioisostere for aromatic groups, it could potentially influence a wide range of biochemical pathways depending on the specific context of its use in medicinal chemistry .
Result of Action
As a bioisostere, its effects would likely depend on the specific biological context and the nature of the aromatic group it is replacing .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is the development of new therapeutics based on its interaction with the endocannabinoid system. This compound could also be used as a tool for studying the role of the endocannabinoid system in various disease states, such as chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanisms by which this compound interacts with the endocannabinoid system, which could lead to the development of more selective and potent compounds.
Synthesemethoden
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized through a multi-step process starting from commercially available materials. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis of this compound has been well-documented in the scientific literature, and several variations of the method have been reported.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its interaction with the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. This compound has been shown to bind to the CB1 and CB2 receptors in the endocannabinoid system, which could have implications for the development of new therapeutics for a range of conditions.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-5-7-2-8(3-7,4-7)6(9)10/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCQLAOCSFXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)






